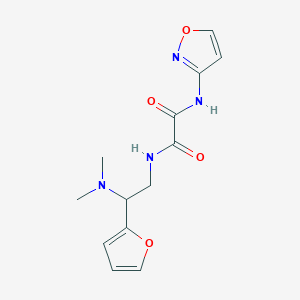

![molecular formula C10H12ClNO B2633501 [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol CAS No. 1935220-71-5](/img/structure/B2633501.png)

[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

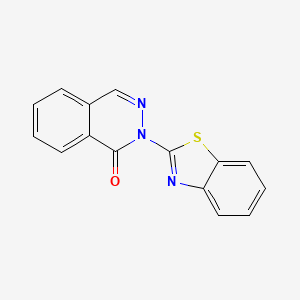

[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol is a chemical compound with the CAS Number: 1935220-71-5 . Its molecular weight is 197.66 .

Molecular Structure Analysis

The IUPAC name for this compound is (1- (6-chloropyridin-3-yl)cyclobutyl)methanol . The InChI code for this compound is 1S/C10H12ClNO/c11-9-3-2-8 (6-12-9)10 (7-13)4-1-5-10/h2-3,6,13H,1,4-5,7H2 .科学的研究の応用

Methanol Synthesis and Applications

Methanol, one of the basic chemicals with an annual production rate exceeding 10 million tons, has a range of applications including its use as a clean-burning fuel and as a primary transportation fuel or fuel additive due to its low emissions. The synthesis of methanol involves catalytic processes where [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol could potentially play a role in the synthesis pathways or as a component in catalyst formulation. The review by Cybulski highlights the extensive applications of methanol, including its potential future use as a peaking fuel in coal gasification combined cycle power stations and its role in integrated gasification combined cycle (IGCC) systems, emphasizing the importance of methanol in clean energy production and its versatile applications (Cybulski, 1994).

Methanol as a Hydrogen Source

The transformation of methanol to hydrogen represents another critical application area. García et al. reviewed the production pathways of hydrogen from methanol, including methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. This process highlights the use of methanol as a liquid hydrogen carrier, which could be an essential step in developing a hydrogen-methanol economy. The review emphasizes the role of catalyst development and reactor technology in enhancing the efficiency of hydrogen production from methanol, suggesting areas where [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol could contribute to the advancement of catalyst formulations or processes (García et al., 2021).

Environmental and Technological Applications

The environmental and technological applications of methanol extend to areas such as biotechnology and energy storage. Strong et al. reviewed the biotechnological applications of methanotrophs, bacteria capable of using methane as their sole carbon source, and outlined how these organisms could produce methanol among other products. This review underscores the potential of methanol in biotechnological applications, including its role in generating single-cell protein, biopolymers, and other valuable compounds from methane, suggesting a possible research avenue where [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol could be explored for its effects on methanotrophic bacteria or as a substrate in biotechnological processes (Strong et al., 2015).

Analytical and Material Science Applications

In material science and analytical applications, methanol serves as a critical solvent and reagent. The study by Puchtler et al. on methacarn fixation illustrates the importance of methanol in tissue fixation processes, where it enhances the shrinkage temperature of collagen more effectively than ethanol, leading to improved preservation of tissue samples for microscopic analysis. This application underscores the role of methanol in histology and pathology, indicating potential areas for research into how [1-(6-Chloro-3-pyridyl)cyclobutyl]methanol might impact tissue preservation techniques or act as a solvent in novel fixation solutions (Puchtler et al., 1970).

Safety and Hazards

特性

IUPAC Name |

[1-(6-chloropyridin-3-yl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-2-8(6-12-9)10(7-13)4-1-5-10/h2-3,6,13H,1,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAXPIRUXUWZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2633421.png)

![6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2633430.png)

![2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2633436.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2633438.png)

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2633439.png)

![5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2633440.png)